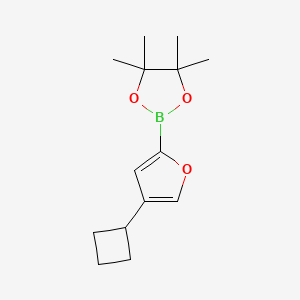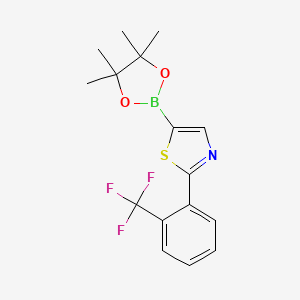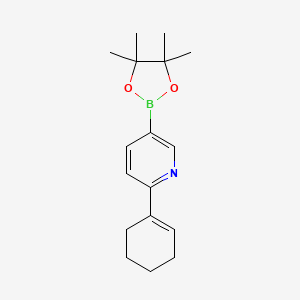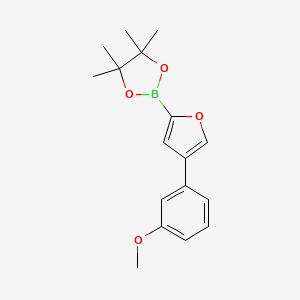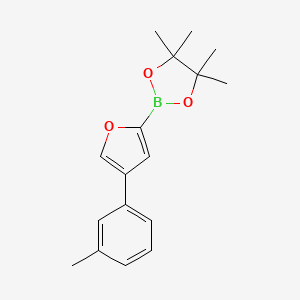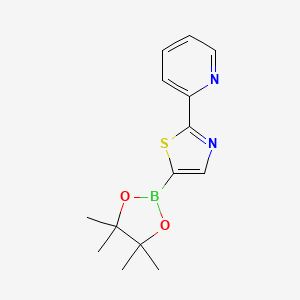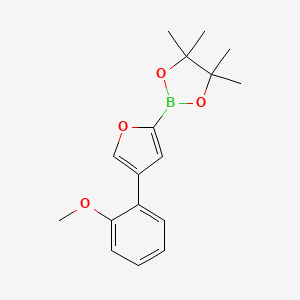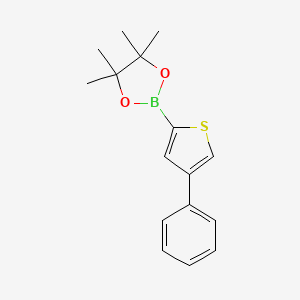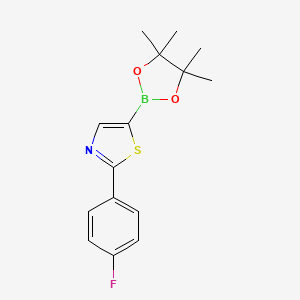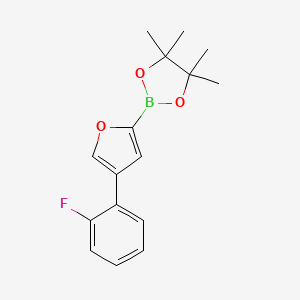
4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester, also known as 4-Fluoro-2-furancarboxaldehyde pinacol boronate, is a boron-containing heterocyclic compound with a wide range of applications in organic synthesis. It is a versatile compound that can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. The compound is also used in the synthesis of polymers, dyes, and catalysts, as well as in the synthesis of other highly reactive compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate has been used in a variety of scientific research applications. The compound has been used in the synthesis of various biologically active compounds, including drugs, agrochemicals, and polymers. It has also been used in the synthesis of dyes, catalysts, and other highly reactive compounds. In addition, the compound has been used in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate is based on its ability to react with a variety of organic compounds. The compound can react with aldehydes, ketones, and other organic compounds to form a variety of products. The reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate. Alternatively, the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate have not been extensively studied. However, studies have shown that the compound has the potential to interact with certain biological molecules, including proteins, enzymes, and hormones. In addition, the compound has been shown to have some antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of use. The compound is also highly stable and has a long shelf life. However, the compound is also highly reactive and can be toxic if not handled properly.
Zukünftige Richtungen
The potential applications of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate are numerous. Future research could focus on the development of more efficient methods of synthesis and the exploration of the compound’s potential uses in the synthesis of various biologically active compounds. In addition, further research could focus on the compound’s potential applications in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry. Finally, further research could focus on the biochemical and physiological effects of the compound and its potential to interact with certain biological molecules.
Synthesemethoden
4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate can be synthesized by a variety of methods, including the reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. Alternatively, the compound can be synthesized by the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide.
Eigenschaften
IUPAC Name |
2-[4-(2-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-11(10-19-14)12-7-5-6-8-13(12)18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUHLZNRBHYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

